7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula CHClFN. It is a derivative of tetrahydroisoquinoline, notable for its chlorine and fluorine substitutions on the aromatic ring. This compound is primarily utilized in research and development, particularly within the pharmaceutical and organic chemistry sectors. Its unique structure allows for diverse applications in medicinal chemistry, where it is investigated for various biological activities, including antimicrobial and anticancer properties .
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline belongs to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The presence of halogen atoms (chlorine and fluorine) significantly alters its chemical reactivity and biological activity compared to other similar compounds .
The synthesis of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:
Common synthetic routes may include:
The molecular structure of 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
Specific reaction conditions will depend on the desired transformation. For example:
Key physical properties include:
Chemical properties are influenced by the presence of chlorine and fluorine:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy provide insights into molecular dynamics and confirm structural integrity .
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific uses:
The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry, with natural and synthetic derivatives demonstrating diverse pharmacological activities since the mid-20th century. Isolated from plant sources, early THIQ alkaloids like papaverine revealed the structural potential for central nervous system (CNS) modulation and cardiovascular effects [3]. The scaffold's rigidity provides conformational restraint to pharmacophores, enhancing target selectivity—a principle exploited in clinically significant agents such as the antitumor antibiotic quinocarcin and the antihypertensive agent esproquin [1] [3]. Synthetic accessibility via Pictet-Spengler condensation and related methodologies accelerated drug development, enabling the production of complex THIQ libraries for structure-activity relationship (SAR) studies [3]. By the 1990s, THIQ-based angiotensin II receptor antagonists emerged, exemplified by compounds bearing carboxylic acid substitutions that demonstrated efficacy in regulating vascular tone and treating atherosclerosis [9]. The enduring relevance of this scaffold is evidenced by continuous research into THIQ derivatives for neurodegenerative disorders, cancer, and infectious diseases over the past two decades [3] [4].
Table 1: Historically Significant THIQ-Based Therapeutic Agents
Compound Name | Therapeutic Class | Key Structural Features | Biological Target/Activity |
---|---|---|---|
Papaverine | Vasodilator | Unsubstituted THIQ core | Phosphodiesterase inhibitor |
Quinocarcin | Antitumor antibiotic | Pentacyclic THIQ derivative | DNA alkylation |
Esproquin | Antihypertensive | 6,7-Dimethoxy-THIQ | α-Adrenergic blocker |
Nomifensine | Antidepressant (withdrawn) | 4-Methyl-THIQ | Dopamine/Norepinephrine reuptake inhibitor |
Halogenation of the THIQ aromatic ring strategically modulates pharmacokinetic and pharmacodynamic properties, particularly for CNS-active compounds. Fluorine and chlorine atoms influence electron distribution, lipophilicity, and metabolic stability—critical factors for blood-brain barrier (BBB) penetration. Mono-fluorinated derivatives like 6-fluoro-THIQ carboxylic acid demonstrate enhanced bioavailability and receptor affinity compared to non-halogenated analogs, attributed to fluorine's electronegativity and minimal steric impact . Chlorine substitution, as in 7-chloro-THIQ, contributes to increased lipophilicity (log P) and enhanced interactions with hydrophobic binding pockets of neurotransmitter receptors [3] [9]. These electronic effects modulate the scaffold's basicity, thereby influencing protonation states and molecular interactions within physiological environments. Notably, halogen positioning (ortho, meta, para) dictates conformational preferences and binding efficiency; for instance, ortho-fluoro substitution in certain THIQ analogs promotes optimal orientation for dopamine receptor binding [3] [8]. SAR studies consistently reveal that halogenated THIQs exhibit superior target engagement in neurological disorders—such as Parkinson's disease and depression—compared to their non-halogenated counterparts, validating halogen incorporation as a key design strategy [3] [4].
The simultaneous incorporation of chlorine and fluorine at the C7 and C5 positions of THIQ creates synergistic effects that enhance drug-like properties. This strategic functionalization leverages complementary attributes of both halogens: fluorine's capacity to engage in hydrogen bonding and moderate lipophilicity (log P ≈ 2.8), combined with chlorine's contribution to steric occupancy and metabolic resistance [6] [7] . The 7-chloro-5-fluoro substitution pattern positions halogens at adjacent positions on the aromatic ring, inducing electronic effects that polarize the π-system and enhance interactions with aromatic residues in target proteins (e.g., enzyme active sites) [8]. Molecular modeling indicates this arrangement optimizes van der Waals contacts within deep hydrophobic pockets of CNS targets while maintaining favorable aqueous solubility [8].
Table 2: Physicochemical Properties of Halogen-Substituted THIQ Derivatives
Substitution Pattern | Calculated log P | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Role in Bioactivity |
---|---|---|---|---|
Unsubstituted THIQ | 1.65 | 1 | 12.03 | Baseline activity |
6-Fluoro-THIQ | 1.98 | 2 | 12.03 | Enhanced BBB permeability |
7-Chloro-THIQ | 2.45 | 1 | 12.03 | Increased receptor affinity |
7-Chloro-5-fluoro-THIQ | 2.82 | 2 | 12.03 | Optimized target engagement & stability |
Dual halogenation also impedes oxidative metabolism by cytochrome P450 enzymes, as evidenced by reduced hepatic clearance in microsomal studies of dihalogenated THIQs versus monosubstituted analogs [3]. This resistance arises from steric blocking of hydroxylation sites adjacent to halogens, particularly at C6 and C8 positions. The chloro/fluoro combination thus balances target affinity, stability, and cell permeability—making 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline a versatile precursor for developing CNS therapeutics, kinase inhibitors, and epigenetic modulators where these properties are essential [4] [8]. Current research exploits this motif in proteolysis-targeting chimeras (PROTACs) and allosteric modulators, underscoring its adaptability in modern drug discovery paradigms [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1